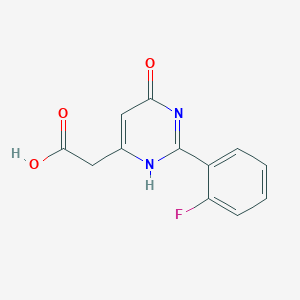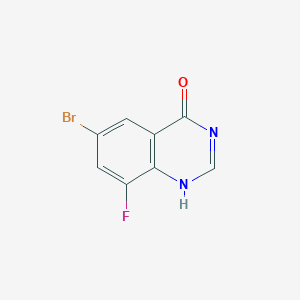![molecular formula C12H13NO3 B7907204 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one](/img/structure/B7907204.png)
4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4,7-Dioxa-11-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-trien-12-one involves the formation of a tricyclic ring system with an oxygen and nitrogen atom at positions 4 and 7, respectively. The synthesis will involve the use of a Diels-Alder reaction to form the tricyclic ring system, followed by a series of functional group transformations to introduce the necessary oxygen and nitrogen atoms.
Starting Materials
Cyclopentadiene, Maleic anhydride, Ethylene glycol, Ammonium acetate, Acetic acid, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Chloroform, Acetone, Diethyl ethe
Reaction
Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction to form the adduct., Step 2: The adduct is treated with ethylene glycol to form a cyclic acetal., Step 3: The cyclic acetal is hydrolyzed with aqueous acid to form a diol., Step 4: The diol is oxidized with sodium periodate to form a dialdehyde., Step 5: The dialdehyde is treated with ammonium acetate and acetic acid to form a cyclic imine., Step 6: The cyclic imine is reduced with sodium borohydride to form the desired compound., Step 7: The product is purified by recrystallization from methanol.
properties
IUPAC Name |
2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-3-1-2-8-6-10-11(7-9(8)13-12)16-5-4-15-10/h6-7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGVNYPNFVESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2NC(=O)C1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,8,9,10-Hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

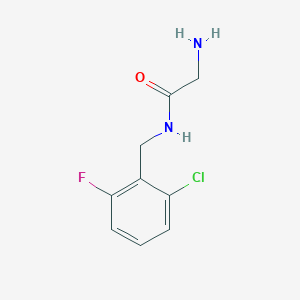
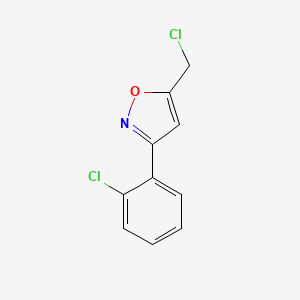
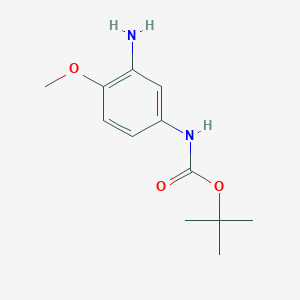
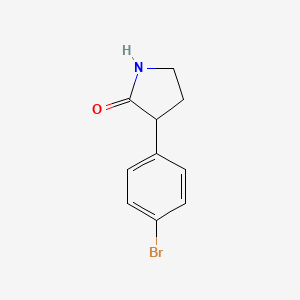
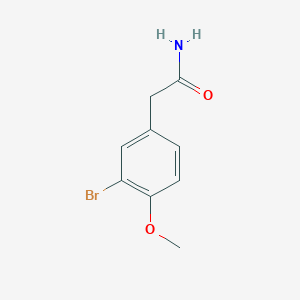

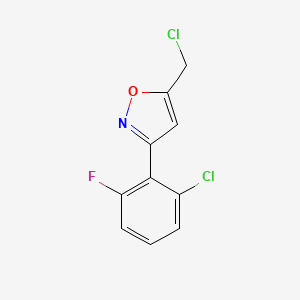
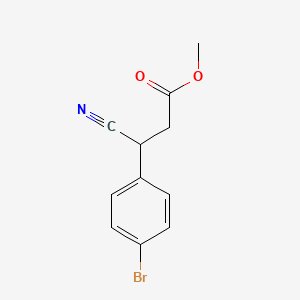
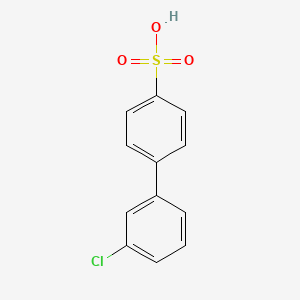
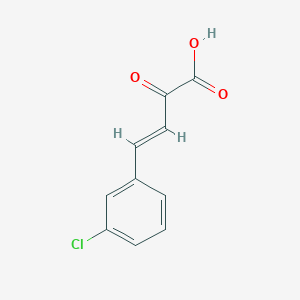
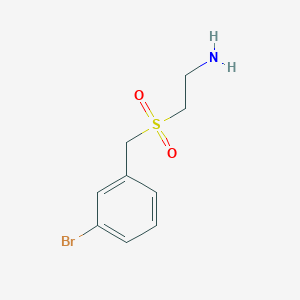
![1-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7907213.png)
